molecular formula C21H21N3O4S B2948153 ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate CAS No. 688335-84-4

ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate

Cat. No.: B2948153
CAS No.: 688335-84-4
M. Wt: 411.48
InChI Key: ZAUMQMPHASLJRZ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is a complex organic compound that combines several functional groups, including an ethyl ester, a benzamide, and an imidazole derivative. This compound is of particular interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate can be achieved through a multi-step process involving several key reactions:

  • Formation of the imidazole derivative: : Starting with 4-methoxyaniline, the imidazole ring is constructed via a condensation reaction with glyoxal and ammonia.

  • Thioether formation: : The imidazole derivative is then reacted with 2-bromoacetyl chloride to introduce the thioether linkage, forming 1-(4-methoxyphenyl)-1H-imidazol-2-yl thioacetic acid.

  • Acylation: : The thioacetic acid is subsequently acylated with 4-aminobenzoic acid ethyl ester in the presence of a coupling agent such as EDCI (ethyl(dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Scaling up this synthesis for industrial production would involve optimizing each step for yield, purity, and cost-effectiveness. This often includes using safer reagents, simplifying purification processes, and ensuring environmentally friendly waste disposal.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate undergoes various chemical reactions:

  • Oxidation: : The thioether linkage can be oxidized to sulfoxides or sulfones under controlled conditions.

  • Reduction: : Reductive cleavage of the thioether bond can produce the corresponding thiol and imidazole derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the ester and amide functional groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : Hydroxide ions (NaOH or KOH) for hydrolysis, and alkyl halides for alkylation.

Major Products

  • Oxidation: : Produces sulfoxides or sulfones.

  • Reduction: : Yields thiol and imidazole derivatives.

  • Substitution: : Generates hydrolyzed products (carboxylic acids and alcohols) or alkylated compounds.

Scientific Research Applications

Ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate finds use in various scientific fields:

  • Chemistry: : As a versatile intermediate in the synthesis of more complex molecules.

  • Biology: : Potential as an enzyme inhibitor, given the presence of the imidazole ring which can coordinate to metal ions in active sites.

  • Medicine: : Investigated for potential anti-inflammatory and antimicrobial activities.

  • Industry: : Utilized in the development of new materials and specialty chemicals due to its unique structural features.

Mechanism of Action

The mechanism of action of ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is largely dependent on its interaction with biological targets:

  • Molecular Targets: : Likely interacts with enzymes and receptors that have metal ion cofactors, thanks to the imidazole ring's metal-chelating properties.

  • Pathways Involved: : May inhibit pathways involving metalloproteases or enzymes requiring a nucleophilic attack, thereby altering cellular processes.

Comparison with Similar Compounds

Ethyl 4-(2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate is unique due to its combined structural elements which are rarely seen together:

  • Similar Compounds: : Compounds like ethyl 4-(2-(thioacetamido)benzoate or 1-(4-methoxyphenyl)-1H-imidazole exhibit some structural similarities but lack the full combination of functional groups.

  • Uniqueness: : The presence of both the imidazole ring and the thioether linkage provides distinct reactivity and potential biological activity, setting it apart from similar compounds.

This compound's rich structure and versatility make it a fascinating subject for research and application in various scientific domains.

Properties

IUPAC Name

ethyl 4-[[2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-3-28-20(26)15-4-6-16(7-5-15)23-19(25)14-29-21-22-12-13-24(21)17-8-10-18(27-2)11-9-17/h4-13H,3,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUMQMPHASLJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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